

Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide derivatives have emerged as a promising class of small molecules exhibiting potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the key targets of picolinamide-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

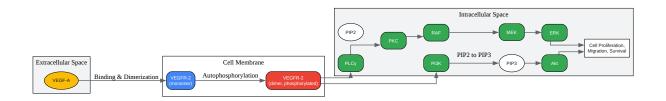
These application notes provide a detailed protocol for a biochemical kinase inhibitory assay to evaluate the potency of picolinamide compounds against VEGFR-2. The described methodology is based on a luminescence-based assay that quantifies ATP consumption following the kinase reaction, providing a robust and high-throughput compatible method for determining inhibitor potency.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF-A. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCy-PKC-MAPK and the PI3K-Akt pathways,



which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.



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Caption: VEGFR-2 Signaling Pathway leading to angiogenesis.

Data Presentation: Inhibitory Activity of Picolinamide Derivatives against VEGFR-2

The following table summarizes the in vitro inhibitory activity of selected picolinamide-based compounds against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.



Compound ID	VEGFR-2 IC50 (nM)	Reference
8j	530	[1]
81	290	[1]
8a	870	[1]
8u	1220	[1]
7h	87	[2]
9a	27	[2]
91	94	[2]
Sorafenib (Reference)	180	[2]

Experimental Protocol: VEGFR-2 Kinase Inhibitory Assay

This protocol describes a luminescence-based biochemical assay to determine the IC50 values of picolinamide compounds against recombinant human VEGFR-2. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while the presence of an effective inhibitor results in a higher luminescent signal.

Materials and Reagents

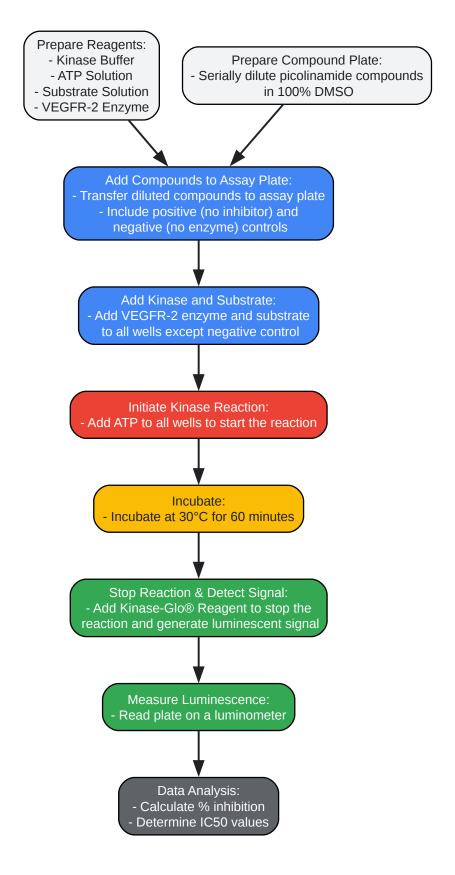
- Recombinant Human VEGFR-2 (catalytic domain)
- Poly (Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT,
 0.1 mM Na3VO4, 10 mM MgCl2)
- Picolinamide compounds (dissolved in 100% DMSO)



- Reference inhibitor (e.g., Sorafenib)
- Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow





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- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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